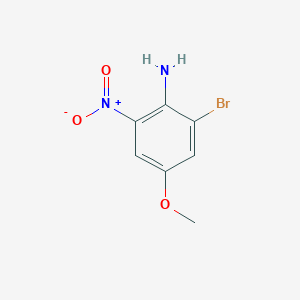

2-Bromo-4-methoxy-6-nitroaniline

Beschreibung

Significance and Research Context of Halogenated Nitroanilines in Organic Chemistry

Halogenated nitroanilines are a class of organic compounds that have garnered considerable attention in synthetic organic chemistry. The presence of both a halogen and a nitro group on the aniline (B41778) ring provides multiple reactive sites, allowing for a diverse range of chemical transformations. These compounds serve as crucial building blocks in the preparation of various high-value organic molecules.

The interplay between the electron-withdrawing nitro group and the halogen substituent, along with the activating amino group, dictates the regioselectivity of further reactions. For instance, the nitro group can be selectively reduced to an amino group, opening pathways to diamino derivatives which are precursors to various heterocyclic compounds. sigmaaldrich.com The halogen atom, often bromine or chlorine, can be displaced through nucleophilic substitution or participate in cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. researchgate.net This reactivity makes halogenated nitroanilines key intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. smolecule.comorgsyn.org For example, they are used in the production of azo disperse dyes, which are important for coloring synthetic fibers. smolecule.com

Overview of Substituted Aniline Derivatives in Contemporary Chemical Research

Substituted anilines, in general, are a cornerstone of modern chemical research, particularly in medicinal chemistry and material science. The aniline scaffold is present in a multitude of FDA-approved drugs, where the substituents on the aromatic ring are fine-tuned to optimize the pharmacological properties of the molecule, such as bioavailability, solubility, and receptor selectivity. google.comnih.gov

However, the aniline motif can sometimes be associated with metabolic instability or toxicity. google.comnih.gov This has led to research into isosteric replacements, where the aniline core is replaced with other chemical groups to mitigate these undesirable properties while retaining the desired biological activity. google.comnih.gov In material science, substituted anilines are utilized in the development of polymers, organic light-emitting diodes (OLEDs), and other functional materials. The synthesis of novel substituted anilines remains an active area of research, with chemists continuously developing new methods for their preparation to access a wider range of functionalized aromatic compounds. chemicalbook.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-methoxy-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCRRMSGEDGSFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620387 | |

| Record name | 2-Bromo-4-methoxy-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10172-35-7 | |

| Record name | 2-Bromo-4-methoxy-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-bromo-5-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 2 Bromo 4 Methoxy 6 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled method for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity and electronic environment can be constructed.

Proton (¹H) NMR Analysis for Aromatic and Alkyl Proton Environments

The ¹H NMR spectrum of 2-bromo-4-methoxy-6-nitroaniline is predicted to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy (B1213986) protons. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents on the benzene (B151609) ring. The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating, which tend to shield the aromatic protons and shift their signals to a higher field (lower ppm). Conversely, the nitro (-NO₂) and bromo (-Br) groups are electron-withdrawing, causing deshielding and a downfield shift (higher ppm). libretexts.orgopenstax.org

In the case of this compound, two aromatic protons are present, and they are expected to appear as distinct doublets due to coupling with each other. The proton at the C3 position is anticipated to be the most downfield of the aromatic signals due to the deshielding effects of the adjacent nitro group. The proton at the C5 position will also be a doublet. The amine protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration. The methoxy group protons will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Justification |

|---|---|---|---|

| H-3 | ~7.5 - 8.0 | Doublet | Adjacent to the strongly electron-withdrawing nitro group. |

| H-5 | ~6.8 - 7.2 | Doublet | Influenced by the electron-donating methoxy group and the electron-withdrawing bromo and nitro groups. |

| -NH₂ | ~5.0 - 6.0 | Broad Singlet | Typical range for aromatic amine protons. |

| -OCH₃ | ~3.8 - 4.0 | Singlet | Characteristic chemical shift for a methoxy group attached to an aromatic ring. |

Carbon-13 (¹³C) NMR Investigations of the Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the substituents in a similar manner to the protons. Electron-donating groups cause an upfield shift, while electron-withdrawing groups lead to a downfield shift. nih.govmdpi.com

For this compound, six distinct signals are expected for the aromatic carbons, in addition to the signal for the methoxy carbon. The carbons bearing the nitro, bromo, and methoxy groups will have their chemical shifts significantly affected. The carbon attached to the nitro group (C-6) is expected to be significantly downfield, while the carbon attached to the methoxy group (C-4) will be shifted upfield relative to unsubstituted benzene. The carbon bearing the bromine atom (C-2) will also show a downfield shift.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Justification |

|---|---|---|

| C-1 | ~140 - 145 | Attached to the electron-donating amino group. |

| C-2 | ~110 - 115 | Attached to the electronegative bromine atom. |

| C-3 | ~125 - 130 | Aromatic CH. |

| C-4 | ~155 - 160 | Attached to the electron-donating methoxy group. |

| C-5 | ~115 - 120 | Aromatic CH. |

| C-6 | ~135 - 140 | Attached to the strongly electron-withdrawing nitro group. |

| -OCH₃ | ~55 - 60 | Typical range for a methoxy carbon. |

Advanced NMR Techniques for Structural Connectivity and Electronic Effects (e.g., 2D NMR, ¹⁵N NMR)

While 1D NMR provides essential information, 2D NMR techniques are invaluable for confirming the structural assignment of complex molecules. youtube.comsdsu.edunih.govomicsonline.org

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons (H-3 and H-5), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the H-3 signal to the C-3 signal and the H-5 signal to the C-5 signal. It would also connect the methoxy proton signal to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. For this compound, HMBC would be crucial for piecing together the entire structure. For instance, correlations would be expected between the methoxy protons and C-4, C-3, and C-5. The aromatic proton H-3 would show correlations to C-1, C-2, C-4, and C-5.

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms. The chemical shifts of the amino (-NH₂) and nitro (-NO₂) groups are highly sensitive to substituent effects. researchgate.net For this compound, the nitro group nitrogen is expected to resonate at a significantly different chemical shift compared to the amino group nitrogen. The electron-withdrawing nature of the nitro group results in a large downfield shift, while the amino group nitrogen will be more shielded. researchgate.net The precise chemical shifts can provide insight into the degree of electron delocalization and intramolecular interactions.

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups. nih.govresearchgate.netnih.govchemicalbook.comchemicalbook.com The N-H stretching vibrations of the primary amine are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are strong and easily identifiable, typically occurring around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The C-O stretching of the methoxy group will also be prominent.

Predicted FT-IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H stretching | 3300 - 3500 | -NH₂ |

| C-H stretching (aromatic) | 3000 - 3100 | Ar-H |

| C-H stretching (aliphatic) | 2850 - 3000 | -OCH₃ |

| NO₂ asymmetric stretching | 1500 - 1560 | -NO₂ |

| C=C stretching (aromatic) | 1400 - 1600 | Aromatic Ring |

| NO₂ symmetric stretching | 1300 - 1360 | -NO₂ |

| C-O stretching (ether) | 1200 - 1275 | Ar-O-CH₃ |

| C-N stretching | 1250 - 1350 | Ar-NH₂ |

| C-Br stretching | 500 - 650 | Ar-Br |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar and symmetric vibrations. nih.gov For this compound, the symmetric stretching vibration of the nitro group is expected to be a strong and characteristic band in the Raman spectrum. The aromatic ring vibrations will also be prominent. The C-Br stretching vibration may also be observed.

Predicted Raman Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H stretching (aromatic) | 3000 - 3100 | Ar-H |

| NO₂ symmetric stretching | 1300 - 1360 | -NO₂ |

| Aromatic ring breathing | ~1000 | Aromatic Ring |

| C-Br stretching | 500 - 650 | Ar-Br |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., High-Resolution Mass Spectrometry (HRMS), LC-MS)

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule.

For this compound, the expected monoisotopic mass can be calculated from its chemical formula, C₇H₇BrN₂O₃. This calculated exact mass can be compared with the experimental value obtained from an HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The presence of bromine is particularly noteworthy, as its two major isotopes, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance, leading to a characteristic isotopic pattern in the mass spectrum for bromine-containing fragments.

Nitro-Nitrite Rearrangement: A common pathway for nitroaromatic compounds involves the rearrangement of the nitro group (NO₂) to a nitrite (B80452) group (ONO), followed by the loss of a nitric oxide (NO) radical.

Loss of the Nitro Group: Direct cleavage of the C-N bond can lead to the loss of the entire nitro group as a neutral NO₂ molecule or a radical.

Loss of a Methyl Radical: The methoxy group can undergo cleavage to lose a methyl radical (•CH₃), resulting in a phenoxy radical cation.

Loss of a Bromine Radical: Cleavage of the C-Br bond can result in the loss of a bromine radical (•Br).

Intramolecular Hydrogen Transfer: Similar to ortho-nitroaniline, an intramolecular hydrogen transfer from the amino group to the nitro group can occur, leading to the formation of an aci-nitro tautomer, which can then undergo further fragmentation, such as the loss of water nih.gov.

Liquid chromatography-mass spectrometry (LC-MS) and particularly LC-HRMS are instrumental in the analysis of complex mixtures and for the purification and identification of synthetic products nih.govrsc.org. An LC-MS analysis of a crude reaction mixture containing this compound would allow for its separation from starting materials, byproducts, and isomers, with subsequent mass analysis providing confirmation of its presence and purity.

Table 1: Predicted Major Mass Spectrometric Fragments of this compound

| Fragment Ion | Proposed Neutral Loss |

| [M - NO]⁺ | •NO |

| [M - NO₂]⁺ | •NO₂ |

| [M - CH₃]⁺ | •CH₃ |

| [M - Br]⁺ | •Br |

| [M - H₂O]⁺ | H₂O (following hydrogen transfer) |

This table is predictive and based on the fragmentation patterns of similar molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. For conjugated systems like this compound, the most significant electronic transitions are typically π→π* transitions.

The UV-Vis spectrum of this compound is expected to be dominated by strong absorption bands arising from the extended π-conjugated system of the benzene ring, substituted with an electron-donating amino group (-NH₂), an electron-donating methoxy group (-OCH₃), and a strongly electron-withdrawing nitro group (-NO₂). The presence of these auxochromes and chromophores leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Studies on related substituted nitroanilines have shown that the neutral form of these compounds typically exhibits a prominent absorption peak in the range of 380–460 nm chemrxiv.org. This absorption is attributed to an intramolecular charge transfer (ICT) from the electron-rich amino and methoxy groups and the phenyl ring (the donor part) to the electron-deficient nitro group (the acceptor part). This π→π* transition is what imparts color to many nitroaniline derivatives. Upon protonation of the amino group in an acidic medium, the lone pair of electrons on the nitrogen atom is no longer available for delocalization into the aromatic ring. This disruption of the conjugated system leads to a significant hypsochromic (blue) shift, and the characteristic absorption band in the visible region may disappear chemrxiv.org.

The position and intensity of the absorption maxima can be influenced by the solvent polarity. In more polar solvents, the excited state, which is typically more polar than the ground state in such charge-transfer compounds, is stabilized to a greater extent, often resulting in a red shift of the absorption band psu.edu.

Table 2: Expected UV-Vis Absorption Data for this compound

| Spectroscopic Feature | Expected Wavelength Range (nm) | Type of Transition |

| Primary Absorption Band | 380 - 460 | π→π* Intramolecular Charge Transfer |

This table is based on data for similarly substituted nitroanilines.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular and Crystal Structure Determination

While a crystal structure for this compound has not been specifically reported in the referenced literature, valuable insights can be drawn from the crystal structures of closely related compounds, such as 2-bromo-4,6-dinitroaniline (B162937) nih.gov and 2-bromo-4-nitroaniline (B50497) researchgate.netnih.gov.

Based on these related structures, the molecule of this compound is expected to be largely planar, with the nitro and amino groups being nearly coplanar with the benzene ring to maximize π-conjugation. However, some degree of torsion, or twisting, of the nitro and methoxy groups out of the plane of the benzene ring is possible due to steric hindrance from the adjacent bromine atom and amino group.

A hypothetical crystal structure determination for this compound would yield a set of crystallographic data, including the crystal system, space group, and unit cell dimensions. For example, the related compound 2-methoxy-4-nitroaniline (B147289) crystallizes in the orthorhombic system researchgate.net.

Table 3: Illustrative Crystallographic Data for Structurally Related Compounds

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

| 2-Bromo-4,6-dinitroaniline | Monoclinic | P2₁/c | N-H···O, C-H···O, C-Br···π | nih.gov |

| 2-Bromo-4-nitroaniline | Orthorhombic | Pna2₁ | N-H···N, N-H···O | researchgate.netnih.gov |

| 2-Methoxy-4-nitroaniline | Orthorhombic | Not specified | Not specified | researchgate.net |

This table illustrates the type of data obtained from SCXRD studies on similar molecules and suggests the likely structural features of this compound.

Reaction Mechanisms and Chemical Transformations of 2 Bromo 4 Methoxy 6 Nitroaniline

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction class for aryl halides, particularly those activated by electron-withdrawing groups. In 2-bromo-4-methoxy-6-nitroaniline, the nitro group in the para position and the bromine in the ortho position to the amino group create a highly electron-deficient aromatic ring, making it susceptible to nucleophilic attack.

Mechanistic Studies of Bromine Displacement

The displacement of the bromine atom in this compound by a nucleophile typically proceeds through a two-step addition-elimination mechanism. youtube.comnih.gov In this process, the nucleophile first attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com This intermediate is characterized by the temporary loss of aromaticity. The negative charge is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. masterorganicchemistry.com The reaction is often the rate-determining step. nih.gov Subsequently, the leaving group, in this case, the bromide ion, is eliminated, restoring the aromaticity of the ring and yielding the final substitution product. youtube.com

Influence of Ortho and Para Substituents (Methoxy, Nitro) on Reactivity

The reactivity of this compound in nucleophilic aromatic substitution is significantly influenced by its substituents. The nitro group (—NO₂) at the para position is a strong electron-withdrawing group that activates the ring towards nucleophilic attack. openstax.org It stabilizes the negatively charged Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. masterorganicchemistry.comopenstax.org

Electrophilic Aromatic Substitution Reactions and Regioselectivity Considerations

While the electron-deficient nature of the ring in this compound makes it less reactive towards electrophiles than benzene (B151609), electrophilic aromatic substitution can still occur under specific conditions. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The amino (—NH₂) and methoxy (B1213986) (—OCH₃) groups are strong activating groups and are ortho-, para-directors. lkouniv.ac.inwikipedia.org Conversely, the nitro (—NO₂) and bromo (—Br) groups are deactivating and meta-directing. wikipedia.orglibretexts.org In this compound, the positions ortho and para to the activating amino and methoxy groups are already substituted. The directing effects of the substituents are therefore in opposition. The outcome of an electrophilic substitution reaction would depend on the reaction conditions and the nature of the electrophile, with the activating groups generally having a stronger directing influence. However, the steric hindrance from the existing bulky groups would also significantly impact the regioselectivity, likely favoring substitution at the less hindered positions. acs.org

Reduction Chemistry of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to aromatic amines. wikipedia.org This reaction can be achieved using a variety of reducing agents.

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas. wikipedia.orgorganic-chemistry.org Chemical reducing agents such as iron (Fe) in acidic medium, tin(II) chloride (SnCl₂), or sodium hydrosulfite (Na₂S₂O₄) are also widely employed. wikipedia.org The choice of reducing agent can be critical to ensure chemoselectivity, especially in the presence of other reducible functional groups. For instance, milder reducing agents might be necessary to avoid the reduction of other functionalities or cleavage of the bromine atom.

Recent research has explored the use of nanoparticle catalysts for the reduction of nitroanilines, demonstrating high efficiency and selectivity under mild conditions. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been shown to effectively catalyze the reduction of nitroanilines in the presence of sodium borohydride (B1222165) (NaBH₄) in an aqueous medium. nih.govresearchgate.net

Table 1: Selected Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/Catalyst | Conditions | Product | Reference |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas | Amine | wikipedia.orgorganic-chemistry.org |

| Iron (Fe) | Acidic medium (e.g., HCl, Acetic Acid) | Amine | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acidic medium | Amine | wikipedia.org |

| Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ | Ethanol (B145695), Room Temperature | Amine | jsynthchem.com |

| Copper Ferrite (CuFe₂O₄) / NaBH₄ | Water, Room Temperature | Amine | nih.govresearchgate.net |

Derivatization Reactions at the Amino Group (e.g., Acylation, Alkylation, Diazotization)

The amino group in the resulting diamine from the reduction of this compound is a versatile handle for further functionalization through various derivatization reactions.

Acylation: The primary amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. byjus.com This reaction introduces an acyl group (R-C=O) and forms an amide. For example, reaction with acetyl chloride would yield the corresponding acetamide.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction can lead to the formation of secondary and tertiary amines. nih.gov Controlling the degree of alkylation can sometimes be challenging, often resulting in a mixture of products.

Diazotization: The primary aromatic amino group can undergo diazotization upon treatment with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures. google.comgoogle.com This reaction forms a diazonium salt, which is a highly valuable synthetic intermediate. Diazonium salts can undergo a wide range of subsequent reactions, including Sandmeyer reactions to introduce various substituents (e.g., -Cl, -Br, -CN) or coupling reactions to form azo compounds.

Reactions Involving the Methoxy Substituent (e.g., Demethylation, Ether Cleavage)

The methoxy group in this compound can be cleaved under certain conditions, a reaction known as demethylation or ether cleavage. wikipedia.org This transformation typically requires strong acids, often in the presence of a nucleophile.

Common reagents for ether cleavage include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.org Lewis acids such as boron tribromide (BBr₃) are also highly effective for cleaving aryl methyl ethers to the corresponding phenols. organic-chemistry.org The reaction mechanism can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether and the reaction conditions. wikipedia.org For an aryl methyl ether, the cleavage typically involves protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 fashion. Selective cleavage of one methoxy group in the presence of others can sometimes be achieved under controlled conditions. nih.gov

Investigations into Cyclization and Condensation Reactions Utilizing the Aniline (B41778) Moiety

The aniline functional group in this compound is a key reactive site for a variety of chemical transformations, particularly cyclization and condensation reactions that lead to the formation of heterocyclic ring systems. These reactions are of significant interest in medicinal and materials chemistry due to the diverse biological and physical properties of the resulting fused-ring structures. While specific literature detailing the cyclization and condensation reactions of this compound is not extensively available, the reactivity of its aniline moiety can be inferred from the well-established chemistry of analogous substituted anilines.

The primary pathway for these reactions involves the nucleophilic character of the amino group. However, the presence of a strongly electron-withdrawing nitro group ortho to the amine significantly reduces its nucleophilicity. Conversely, the methoxy group at the para-position and the bromine atom at the other ortho-position exert competing electronic effects. The methoxy group is electron-donating through resonance, which can partially offset the deactivating effect of the nitro group. The bromine atom is inductively withdrawing but can also participate in resonance, albeit weakly. This complex interplay of electronic effects governs the reactivity of the aniline moiety in cyclization and condensation reactions.

A common strategy to facilitate these reactions is the initial reduction of the nitro group to an amino group, yielding a highly reactive 1,2-diaminobenzene derivative. This intermediate, 3-bromo-5-methoxy-benzene-1,2-diamine, possesses two nucleophilic amino groups, making it an ideal precursor for a wide range of cyclocondensation reactions.

Expected Cyclization and Condensation Reactions:

Synthesis of Quinoxalines: The condensation of 1,2-diamines with 1,2-dicarbonyl compounds is a classical and widely used method for the synthesis of quinoxalines. Following the reduction of the nitro group in this compound, the resulting diamine could be reacted with various dicarbonyl compounds such as glyoxal, benzil, or their derivatives. The reaction typically proceeds in an acidic medium or can be catalyzed by various catalysts to afford substituted quinoxalines. The expected product from the reaction with benzil, for instance, would be 6-bromo-8-methoxy-2,3-diphenylquinoxaline. The reaction conditions would likely involve refluxing the reactants in a solvent like ethanol or acetic acid.

Formation of Benzimidazoles: Benzimidazoles are another important class of heterocyclic compounds that can be synthesized from 1,2-diamines. The reaction of the in-situ generated 3-bromo-5-methoxy-benzene-1,2-diamine with aldehydes, carboxylic acids, or their derivatives would be expected to yield substituted benzimidazoles. For example, reaction with formic acid would likely produce 7-bromo-5-methoxy-1H-benzimidazole. When an aldehyde is used, an oxidative cyclization is often required to form the final benzimidazole (B57391) ring, which can be achieved using an oxidizing agent or by air oxidation.

Illustrative Reaction Schemes (Hypothetical):

The following schemes illustrate the potential cyclization and condensation reactions of this compound, proceeding through the initial reduction of the nitro group.

Computational Chemistry and Theoretical Studies of 2 Bromo 4 Methoxy 6 Nitroaniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and describing electronic properties like frontier molecular orbitals.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the total energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the minimum energy.

For a molecule like 2-Bromo-4-methoxy-6-nitroaniline, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), would be employed to find its ground-state geometry. Studies on analogous compounds, such as 2-bromo-4-nitroaniline (B50497), reveal that the aromatic ring is essentially planar. google.comgoogle.com A key feature often observed in similar structures is the formation of an intramolecular hydrogen bond, for instance between the hydrogen of the amino group and the adjacent bromine atom (N–H⋯Br). google.comgoogle.com This interaction contributes to the planarity and stability of the molecule by forming a five-membered ring. google.comgoogle.com Similar calculations for this compound would explore the rotational barriers of the methoxy (B1213986) and nitro groups and determine their preferred orientation relative to the benzene (B151609) ring.

Table 1: Representative Optimized Geometric Parameters (Calculated via DFT) (Note: The following data is illustrative for a substituted aniline (B41778) and does not represent experimentally verified values for this compound.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Br | 1.89 | C-C-Br | 120.5 |

| C-N (amino) | 1.39 | C-C-N (amino) | 121.0 |

| C-N (nitro) | 1.45 | C-C-N (nitro) | 118.9 |

| C-O (methoxy) | 1.36 | C-O-C | 117.5 |

| N-O (nitro) | 1.22 | O-N-O | 124.0 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with the ionization potential, while the LUMO, an electron acceptor, relates to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, which are the most electron-rich regions. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group. This distribution indicates that the amino group is the primary site for electrophilic attack, while the nitro group region is susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Orbital Energies and Related Parameters (Note: These values are representative for nitroaniline derivatives and are for illustrative purposes.)

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.10 |

Analysis of Chemical Reactivity Descriptors

Beyond FMO theory, a set of chemical reactivity descriptors derived from conceptual DFT helps to quantify a molecule's reactivity. These global and local indices provide a more detailed picture of its chemical behavior.

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions.

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the nitro group.

Blue regions (positive potential) signify areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group.

Green regions represent areas of neutral or near-zero potential.

The MESP map for this compound would visually confirm the electron-donating nature of the amino and methoxy groups and the strong electron-withdrawing effect of the nitro group, guiding the understanding of its intermolecular interactions and reactivity.

Global and Local Reactivity Indices

Key global reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These indices are calculated using the energies of the HOMO and LUMO as defined by the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = χ² / (2η)

Table 3: Representative Global Reactivity Descriptors (eV) (Note: This data is illustrative and based on typical values for similar compounds.)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 4.20 |

| Chemical Hardness (η) | 2.05 |

| Chemical Softness (S) | 0.24 |

| Electrophilicity Index (ω) | 4.30 |

Intermolecular Interaction Analysis in the Solid State

In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Understanding these forces is crucial for predicting crystal packing, polymorphism, and material properties.

For this compound, X-ray crystallography data, if available, would be the primary source for analyzing its solid-state structure. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts. Based on studies of similar structures like 2-bromo-4-nitroaniline and 2-bromo-4,6-dinitroaniline (B162937), several types of interactions are expected to be significant: google.com

Hydrogen Bonds: Strong N–H⋯O hydrogen bonds between the amino group of one molecule and the nitro group of a neighboring molecule are highly probable, linking the molecules into chains or sheets. google.com

Halogen Bonds: The bromine atom can act as a Lewis acid, potentially forming C–Br⋯O or C–Br⋯N interactions with electronegative atoms on adjacent molecules.

π–π Stacking: The aromatic rings may engage in π–π stacking interactions, further stabilizing the crystal structure.

Analysis of these interactions provides insight into the stability and physical properties of the crystalline material.

Intermolecular Interactions and Crystal Engineering of 2 Bromo 4 Methoxy 6 Nitroaniline Derivatives

Hydrogen Bonding Networks in Crystalline Structures (e.g., N—H···O, N—H···N, N—H···Br)

Hydrogen bonds are among the most significant interactions governing the crystal structures of nitroaniline derivatives. The amino group (-NH2) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) and the nitrogen atom of the aniline (B41778) are effective acceptors. Additionally, the bromine atom can participate as a weak hydrogen bond acceptor.

In the closely related compound, 2-bromo-4-nitroaniline (B50497), the crystal structure is stabilized by a network of intermolecular N—H···N and N—H···O hydrogen bonds. researchgate.netnih.govresearchgate.net An intramolecular N—H···Br hydrogen bond is also observed, which results in the formation of a planar five-membered ring. researchgate.netnih.govresearchgate.net This intramolecular interaction contributes to the near planarity of the molecule. researchgate.netnih.govresearchgate.net

For 2-bromo-4,6-dinitroaniline (B162937), the crystal structure is stabilized by N—H···O and C—H···O hydrogen bonds, which link adjacent molecules to form a three-dimensional network. nih.gov The presence of an additional nitro group provides more acceptor sites for hydrogen bonding, leading to a more complex network.

Table 1: Hydrogen Bond Geometries in 2-Bromo-4-nitroaniline (Data extrapolated from studies on analogous compounds)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| N-H···N | 0.86 | 2.45 | 3.29 | 165 |

| N-H···O | 0.86 | 2.20 | 3.05 | 170 |

| N-H···Br (intramolecular) | 0.86 | 2.60 | 3.01 | 108 |

Note: The data in this table is illustrative and based on the crystal structure of 2-bromo-4-nitroaniline. The actual values for 2-bromo-4-methoxy-6-nitroaniline may vary.

Halogen Bonding Interactions Involving the Bromine Substituent

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of this compound, the bromine atom can participate in halogen bonds, with the nitro group's oxygen atoms or the aniline's nitrogen atom of a neighboring molecule acting as the halogen bond acceptor.

In the crystal structure of 2-bromo-4,6-dinitroaniline, a close O···Br contact of 3.259 (2) Å is observed, which may contribute to the stability of the crystal packing. nih.gov This suggests the potential for halogen bonding in related structures. Furthermore, studies on cocrystals of imines derived from 4-haloanilines have demonstrated the formation of N···I halogen bonds. researchgate.net While this involves iodine, it highlights the capability of halogens in this chemical environment to engage in such interactions. The strength and geometry of these halogen bonds are influenced by the electron-withdrawing or donating nature of the other substituents on the aromatic ring.

π-π Stacking and Other Aromatic Supramolecular Interactions

Aromatic rings in molecules like this compound can engage in π-π stacking interactions, which are crucial in stabilizing the crystal lattice. These interactions can occur in a face-to-face or offset (face-to-sheath) manner. The presence of electron-donating (methoxy, amino) and electron-withdrawing (nitro, bromo) groups on the aromatic ring can lead to polarized π-systems, favoring offset stacking arrangements to minimize electrostatic repulsion.

Analysis of Crystal Packing Motifs and Three-Dimensional Architecture

The combination of hydrogen bonding, halogen bonding, and π-π stacking interactions leads to the formation of specific crystal packing motifs and a unique three-dimensional architecture. In many nitroaniline derivatives, one-dimensional chains or two-dimensional sheets are common motifs formed through hydrogen bonding. These lower-dimensional structures then stack upon one another, held together by weaker van der Waals forces and π-π interactions, to build the full three-dimensional crystal.

For instance, in 2-bromo-4,6-dinitroaniline, the interplay of N—H···O, C—H···O hydrogen bonds, and C—Br···π interactions results in a complex three-dimensional network. nih.gov The analysis of the crystal packing of 2-bromo-4-nitroaniline also reveals a layered structure stabilized by hydrogen bonds within the layers and other weaker interactions between the layers. researchgate.net The specific arrangement of molecules, or the crystal packing, is a delicate balance of all these intermolecular forces.

Influence of Substituent Effects on Intermolecular Interactions and Crystal Packing

The nature and position of substituents on the aniline ring have a profound impact on the types and strengths of intermolecular interactions, and consequently on the crystal packing. The introduction of a methoxy (B1213986) group in this compound, compared to 2-bromo-4-nitroaniline, is expected to significantly influence its crystal structure.

The methoxy group is electron-donating through resonance and can also act as a hydrogen bond acceptor via its oxygen atom. This can lead to different hydrogen bonding patterns compared to its non-methoxylated analog. Furthermore, the electronic perturbation of the aromatic ring by the methoxy group will affect the nature of the π-π stacking and any potential halogen bonding interactions. The steric bulk of the methoxy group will also play a role in dictating the possible packing arrangements. DFT studies on related compounds have shown that chloro substituents increase electron-withdrawing effects compared to methoxy groups, which in turn influences reactivity and intermolecular interactions. The swapping of substituent positions, as seen in isomers like 4-bromo-2-methoxy-6-nitroaniline, can also lead to vastly different crystal structures due to the altered interplay of electronic and steric effects.

Applications and Advanced Research Directions Involving 2 Bromo 4 Methoxy 6 Nitroaniline

Utility as a Key Intermediate in Complex Organic Synthesis

The strategic placement of electron-withdrawing (nitro, bromo) and electron-donating (amino, methoxy) groups makes 2-bromo-4-methoxy-6-nitroaniline and its isomers versatile intermediates. The amino and bromo functionalities, in particular, serve as reactive handles for building intricate molecular scaffolds through various coupling and substitution reactions.

The substituted nitroaniline core is a recognized pharmacophore present in numerous biologically active compounds. rsc.org The title compound and its close isomers are leveraged as starting materials in multi-step syntheses targeting novel therapeutic agents.

A notable example is the use of the related isomer, 2-bromo-6-methoxy-4-nitroaniline (B172474), in the discovery of a potent, orally available NAMPT (Nicotinamide phosphoribosyltransferase) activator, DS68702229, which has shown potential as an anti-obesity agent. jst.go.jp In this synthesis, the intermediate 2-bromo-6-methoxy-4-nitroaniline was prepared from 2-methoxy-4-nitroaniline (B147289) and subsequently used in the construction of the final benzoxazole-based therapeutic candidate. jst.go.jp The role of this bromo-nitroaniline derivative highlights its importance as a key building block in medicinal chemistry programs aimed at creating complex, pharmacologically active molecules. jst.go.jp

Table 1: Synthesis of NAMPT Activator using a 2-Bromo-methoxy-nitroaniline Intermediate

| Step | Precursor | Reagent(s) | Intermediate/Product | Research Goal | Reference |

| 1 | 2-Methoxy-4-nitroaniline | N-Bromosuccinimide (NBS), DMF | 2-Bromo-6-methoxy-4-nitroaniline | Preparation of key intermediate | jst.go.jp |

| 2 | 2-Bromo-6-methoxy-4-nitroaniline | Multi-step synthesis | DS68702229 (a benzoxazole (B165842) urea (B33335) derivative) | Discovery of a potent NAMPT activator for anti-obesity studies | jst.go.jp |

Furthermore, the general scaffold of bromo-methoxyanilines (often derived from their nitro-precursors via reduction) is utilized in the synthesis of other important structures, such as serotonin (B10506) analogues. tandfonline.com The reactivity of the aromatic amine and the bromine atom allows for the systematic modification and elaboration needed in drug discovery to optimize biological activity and pharmacokinetic properties. nih.govresearchgate.net

The functional groups on this compound make it a suitable candidate for the synthesis of advanced organic materials. Substituted anilines, particularly nitroanilines, are well-known precursors for creating organic dyes and pigments. researchgate.net The specific combination of substituents in this compound can influence the chromophoric and electronic properties of resulting materials, making it a point of interest for developing new materials with tailored optical or electronic characteristics. bldpharm.com Its potential extends to the creation of specialized polymers where the aniline (B41778) moiety can be incorporated into a polymer backbone, and the bromo- and nitro- groups can be used for subsequent functionalization to enhance properties like thermal stability or chemical resistance. chemimpex.com

Heterocyclic compounds are central to medicinal chemistry and materials science. rsc.org Substituted nitroanilines are valuable precursors for a variety of heterocyclic systems. The amino group can act as a nucleophile or be transformed into a diazonium salt, while the bromine atom is a versatile leaving group for cross-coupling reactions. rsc.orgacs.org

Research has demonstrated the use of substituted 4-methoxy-2-nitroanilines in Buchwald-Hartwig coupling reactions with bromo-nitrobenzene derivatives to synthesize complex bis(2-nitrophenyl)amines. acs.org These intermediates are then converted into phenazines, an important class of nitrogen-containing heterocycles. acs.org This synthetic strategy showcases how the functional handles present in compounds like this compound can be employed to construct elaborate heterocyclic frameworks. acs.org

Exploration in Advanced Materials Science

The inherent asymmetry and electronic properties of substituted nitroanilines have drawn significant attention in the field of materials science, particularly for applications in optics and electronics.

Nonlinear optical (NLO) materials are crucial for technologies like optical switching, frequency conversion, and data storage. Organic molecules with large dipole moments and charge-transfer characteristics are promising candidates. Research has been conducted on the NLO properties of the closely related compound 2-bromo-4-nitroaniline (B50497) (2B4NA). researchgate.net

Single crystals of 2B4NA were successfully grown and found to crystallize in a non-centrosymmetric space group, a key requirement for second-order NLO activity. researchgate.net The study confirmed its potential as an organic NLO material, with analysis of its molecular structure and intermolecular interactions supporting its suitability for these applications. researchgate.netresearchgate.net Theoretical calculations involving the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) further explained the charge transfer mechanism within the molecule, which underpins its NLO properties. researchgate.net

Table 2: Crystallographic and NLO Properties of 2-Bromo-4-nitroaniline (2B4NA)

| Property | Finding | Significance | Reference |

| Crystal System | Orthorhombic | Structural characterization | researchgate.net |

| Space Group | Pna2₁ | Non-centrosymmetric, essential for second-order NLO effects | researchgate.net |

| Growth Method | Slow evaporation | Method for obtaining high-quality single crystals | researchgate.net |

| Characterization | Single Crystal XRD, Hirshfeld Surface Analysis, FT-IR, FT-Raman | Confirms structure and analyzes intermolecular interactions | researchgate.net |

| NLO Potential | Confirmed suitability for NLO applications | Establishes the material as a promising NLO candidate | researchgate.net |

The same properties that make this compound and its analogues interesting for NLO applications also suggest their potential use in optoelectronic devices like photodetectors and diodes. researchgate.netweizmann.ac.il The precursor molecule, 4-methoxy-2-nitroaniline, has been used to fabricate organic/inorganic heterojunction diodes, demonstrating the utility of this core structure in electronic applications. researchgate.net The introduction of a bromine atom, as in this compound, modulates the electronic and optical properties of the parent molecule, potentially enhancing its performance in optoelectronic devices. researchgate.net The investigation into these compounds for fabricating devices is an active area of research, driven by the need for new, easily processable materials for next-generation electronics. researchgate.netresearchgate.net

Biological Activity Screening and Structure-Activity Relationship (SAR) Studies

The unique structural features of this compound, specifically the presence of a nitro group and halogen substituent, make it a candidate for biological activity screening. The field of medicinal chemistry often investigates compounds with such functionalities for potential therapeutic applications.

Antimicrobial and Anticancer Potential of Related Nitroaromatic Compounds

Nitroaromatic compounds are a significant class of substances with a long history of use in medicine as antibacterial, antiprotozoal, and anticancer agents. scielo.brmdpi.com The biological activity of these compounds is closely linked to the redox properties of the nitro group. nih.gov This group is not inherently toxic but requires reductive bioactivation to exert its effect. nih.gov This activation is typically carried out by nitroreductase enzymes present in various organisms. nih.gov

The general mechanism for the antimicrobial and cytotoxic effects of nitroaromatic compounds involves the enzymatic reduction of the nitro group to form reactive intermediates, such as nitroso and superoxide (B77818) species. encyclopedia.pub These toxic intermediates can then covalently bind to cellular macromolecules like DNA, leading to nuclear damage and ultimately cell death. encyclopedia.pub

The diverse applications of nitroaromatic compounds are highlighted by the range of approved drugs. These include antibacterial agents like chloramphenicol (B1208) and nitrofurantoin, as well as anticancer agents such as nilutamide (B1683758) and flutamide. mdpi.com The resurgence of interest in nitroaromatic compounds for therapeutic purposes is driven by new potential applications, including the development of hypoxia-selective anticancer agents and treatments for parasitic diseases like Chagas disease and leishmaniasis. scielo.brmdpi.comnih.gov

The antimicrobial spectrum of nitro-containing molecules is broad, with demonstrated efficacy against various pathogens. For instance, novel 5-nitrofuran-isatin hybrids have shown significant potency against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The general model for their action suggests that upon reduction, the generated toxic intermediates are responsible for the observed antimicrobial effects. encyclopedia.pub

Given that this compound possesses the key nitroaromatic scaffold, it is plausible that it could exhibit similar biological activities. The electronic properties conferred by the bromo and methoxy (B1213986) substituents would likely modulate its redox potential and, consequently, its activity and selectivity.

Table 1: Examples of Bioactive Nitroaromatic Compounds

| Compound Name | Therapeutic Class | Mechanism of Action |

| Chloramphenicol | Antibacterial | Inhibition of protein synthesis |

| Nitrofurantoin | Antibacterial | DNA damage via reduced intermediates |

| Nifurtimox | Antiparasitic | Generation of cytotoxic reactive oxygen species |

| Benznidazole | Antiparasitic | Covalent modification of parasite macromolecules |

| Nilutamide | Anticancer | Androgen receptor antagonist |

Role as a Model Compound for Fundamental Mechanistic Organic Chemistry Studies

Substituted anilines are frequently employed as model compounds in fundamental mechanistic studies of organic reactions. nih.gov The nature and position of substituents on the aniline ring system allow for systematic investigations into reaction kinetics, intermediates, and transition states. beilstein-journals.orgresearchgate.net The electronic effects (both inductive and resonance) of these substituents provide valuable insights into the underlying mechanisms of various chemical transformations.

This compound, with its distinct pattern of electron-withdrawing (nitro, bromo) and electron-donating (methoxy, amino) groups, represents an interesting substrate for such studies. The interplay of these substituents can significantly influence the reactivity of the aromatic ring and the amino group.

For example, in studies of electrophilic aromatic substitution, the directing effects of the substituents in this compound would be complex and informative. Similarly, in nucleophilic substitution reactions, the electron-withdrawing nitro group would activate the ring towards attack.

Kinetic studies on reactions involving substituted anilines, such as anilinolysis, have revealed intricate mechanistic details, including the potential for stepwise pathways with rate-limiting bond formation or bond breaking, depending on the basicity of the aniline. beilstein-journals.org The presence of both electron-donating and electron-withdrawing groups in this compound would place it in a unique position within such studies, potentially helping to delineate the boundaries between different mechanistic regimes.

Furthermore, the oxidation of substituted anilines is another area where these compounds serve as important mechanistic probes. researchgate.netrsc.org The substituents can affect the susceptibility of the aniline to oxidation and the nature of the resulting products, which can range from azo compounds to nitro compounds. researchgate.netrsc.org

Table 2: Influence of Substituents on Aniline Reactivity in Mechanistic Studies

| Substituent Type | Effect on Aniline Basicity | Influence on Reaction Rates | Example Reaction Studied |

| Electron-donating (e.g., -OCH3) | Increases | Accelerates electrophilic substitution | Nitration |

| Electron-withdrawing (e.g., -NO2) | Decreases | Accelerates nucleophilic substitution | Anilinolysis beilstein-journals.org |

| Halogen (e.g., -Br) | Decreases (inductive) | Can have complex effects | Oxidation rsc.org |

The specific substitution pattern of this compound makes it a valuable tool for probing the finer details of reaction mechanisms, contributing to the broader understanding of fundamental principles in organic chemistry.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4-methoxy-6-nitroaniline, and how can competing substituent effects be managed?

- Methodological Answer : Synthesis typically involves sequential functionalization of an aniline derivative. For example:

Nitration : Introduce the nitro group at the para position relative to the methoxy group.

Bromination : Electrophilic substitution (e.g., using Br₂/FeBr₃) at the ortho position to the nitro group.

Competing substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methoxy groups) require careful control of reaction conditions (temperature, stoichiometry). Evidence from analogous compounds (e.g., 2-Bromo-4,6-dinitroaniline) suggests using regioselective catalysts or directing groups to minimize byproducts .

- Key Tools : TLC monitoring, column chromatography for purification, and spectroscopic validation (¹H/¹³C NMR, IR) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).

- Spectroscopy :

- ¹H NMR : Confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons splitting based on adjacent substituents).

- IR : Detect nitro (1520–1350 cm⁻¹) and methoxy (2850–2950 cm⁻¹) groups.

- X-ray Crystallography : Resolve ambiguity in regiochemistry using SHELX programs for structure refinement .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber vials at 0–6°C to prevent photodegradation and thermal decomposition. The nitro group’s sensitivity to reducing agents and the bromine’s potential for nucleophilic substitution necessitate inert atmospheres (argon) for long-term storage. Safety data for related bromonitroanilines emphasize avoiding moisture and strong acids/bases .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, NO₂, OMe) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Analysis : The nitro group deactivates the ring, making bromine less reactive in Suzuki couplings. Methoxy groups enhance electron density at specific positions, which can be modeled via DFT calculations to predict regioselectivity.

- Experimental Optimization : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with elevated temperatures (80–120°C) and polar aprotic solvents (DMF, DMSO). Monitor reaction progress via LC-MS .

Q. What strategies can resolve contradictions in reported spectroscopic data for brominated nitroaniline derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference data from structurally similar compounds (e.g., 2-Bromo-6-chloro-4-nitroaniline and 4-Bromo-2-fluoro-6-nitroaniline) to identify consistent trends in chemical shifts or absorption bands .

- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish between positional isomers (e.g., bromine at position 2 vs. 6) .

Q. How can computational methods predict the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Experimentally determine decomposition onset temperatures.

- Computational Modeling : Apply Gaussian or ORCA software to calculate bond dissociation energies (BDEs) and simulate degradation pathways (e.g., nitro group reduction to amine). Validate with DSC data .

Q. What role does this compound play in designing photoactive materials or pharmaceuticals?

- Methodological Answer :

- Photophysical Studies : UV-Vis spectroscopy to assess absorption maxima (likely 300–400 nm due to nitro and conjugated aryl systems).

- Biological Screening : Use as a precursor for heterocyclic scaffolds (e.g., benzimidazoles or quinoxalines) via condensation reactions. Case studies on brominated nitroanilines highlight applications in antimicrobial and anticancer agent development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.